O-(4-bromobenzoyl)hydroxylamine
Description
O-(4-Bromobenzoyl)hydroxylamine is a hydroxylamine derivative featuring a bromobenzoyl substituent. Hydroxylamine derivatives are widely utilized in organic synthesis, pharmaceuticals, and analytical chemistry due to their nucleophilic and chelating properties .
Properties
CAS No. |
872851-34-8 |
|---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
amino 4-bromobenzoate |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 |
InChI Key |
DTRCYRNQPGAEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-bromobenzoyl)hydroxylamine typically involves the reaction of 4-bromobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-(4-bromobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Substitution Reactions: The bromine atom in the para position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes.
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Major Products Formed
Aminated Products: The primary products formed from electrophilic amination reactions are various amines and amides.
Substituted Derivatives: Substitution reactions yield a range of derivatives depending on the nucleophile used.
Scientific Research Applications
O-(4-bromobenzoyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-bromobenzoyl)hydroxylamine primarily involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or anilines, to form C–N bonds. This process often involves the formation of a transition metal complex, followed by oxidative addition and reductive elimination steps . The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectral Properties
The following table summarizes key differences between O-(4-bromobenzoyl)hydroxylamine analogs and related compounds based on substituent groups, spectral data, and synthesis yields:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may reduce solubility compared to non-halogenated analogs. Methoxy groups (e.g., in ) introduce additional deshielding in ¹H-NMR (δ 3.79 ppm) and steric bulk. Benzyl substituents () show simpler aromatic proton splitting patterns (doublets or multiplets).
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